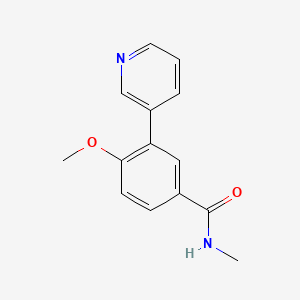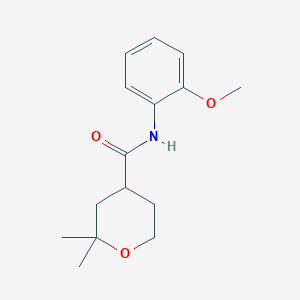
4-methoxy-N-methyl-3-(3-pyridinyl)benzamide
Overview
Description
4-methoxy-N-methyl-3-(3-pyridinyl)benzamide is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 242.105527694 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alzheimer's Disease Research
4-methoxy-N-methyl-3-(3-pyridinyl)benzamide has been utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in Alzheimer's disease (AD) research. A study by Kepe et al. (2006) employed this compound in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. The findings revealed significant decreases in receptor densities in both hippocampi and raphe nuclei of AD patients, correlating these decreases with clinical symptoms and decreased glucose utilization. This research underscores the compound's potential in understanding and diagnosing neurodegenerative diseases Kepe et al., 2006.
Antioxidant Activity
A novel derivative, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was analyzed for its molecular structure and antioxidant properties by Demir et al. (2015). The research utilized X-ray diffraction, IR spectroscopy, and quantum chemical computation to determine the molecular geometry and vibrational frequencies of the compound. Additionally, its antioxidant properties were evaluated using the DPPH free radical scavenging test, highlighting its potential as an antioxidant agent Demir et al., 2015.
Glucokinase Activation for Diabetes Treatment
Research by Park et al. (2014) identified a benzamide derivative, 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide, as a potent glucokinase activator. This compound demonstrated significant potential in treating type 2 diabetes mellitus through stimulating increases in glucose uptake and glucokinase activity in rat hepatocytes, suggesting its promise as a therapeutic agent Park et al., 2014.
Anxiogenic Properties Study
Alpha3IA, a compound structurally related to this compound, was explored for its anxiogenic properties by Atack et al. (2005). This study focused on its selective affinity and inverse agonist efficacy for GABA(A) receptors containing the alpha3 subunit. It was found to cause behavioral disruption and exhibit anxiogenic-like effects in rats, contributing to our understanding of GABA(A) receptors' role in anxiety Atack et al., 2005.
Anticancer Activity
G. Mohan et al. (2021) synthesized a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides and evaluated their anticancer activity against several human cancer cell lines, including MCF-7, A549, DU-145, and MDA MB-231. This research highlights the potential of benzamide derivatives, including compounds structurally related to this compound, in cancer treatment G. Mohan et al., 2021.
Properties
IUPAC Name |
4-methoxy-N-methyl-3-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-15-14(17)10-5-6-13(18-2)12(8-10)11-4-3-7-16-9-11/h3-9H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQXLLJPZVZXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-cyano-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-1-naphthylacetamide](/img/structure/B4062615.png)
![4-methyl-6-{[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4062618.png)
![methyl 4-(3,3-dimethyl-1-oxo-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B4062631.png)
![2-(4-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinyl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4062642.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(2-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4062650.png)
![N-cyclopentyl-3-(3-hydroxyisoxazol-5-yl)-N-[(5-methyl-2-thienyl)methyl]propanamide](/img/structure/B4062656.png)
![N-(3,4-dichlorophenyl)-N'-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]urea](/img/structure/B4062660.png)
![2-[(3-methylbutyl)thio]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4062674.png)

![5-tricyclo[4.3.1.1~3,8~]undec-1-yl-1,3,4-thiadiazol-2-amine](/img/structure/B4062688.png)
![3a'-(4-fluorophenyl)dihydrodispiro[cyclohexane-1,3'-furo[3,2-b]furan-6',1''-cyclohexane]-2',5'-dione](/img/structure/B4062691.png)
![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062716.png)
acetonitrile](/img/structure/B4062721.png)
